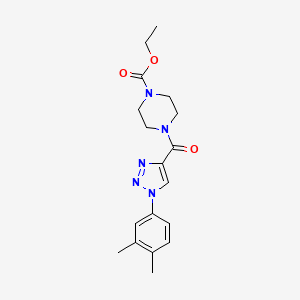
ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Agent
This compound has been evaluated for its potential as an antibacterial and antifungal agent. The presence of the piperazine ring is known to enhance interaction with biological macromolecules, which can be beneficial in targeting microbial pathogens .
Anticancer Activity
Compounds with a piperazine moiety have shown promise in anticancer studies. The flexibility and polar nature of the piperazine ring allow for favorable interactions with cancer cell receptors or enzymes, potentially inhibiting cancer cell growth .
Antiparasitic Applications
The structural features of piperazine derivatives make them suitable candidates for antiparasitic drug development. Their ability to form hydrogen bonds and adjust molecular physicochemical properties can be critical in disrupting parasitic life cycles .
Antihistamine Properties
Piperazine derivatives are known for their antihistamine effects. They can interact with histamine receptors in the body, providing relief from allergic reactions by preventing the release of histamine from mast cells .
Antidepressant Effects
The compound’s structure suggests potential utility as an antidepressant. Piperazine rings are often found in molecules that affect neurotransmitter levels in the brain, which can be useful in treating depression .
Drug Discovery and Synthesis
Piperazine rings serve as key intermediates in the synthesis of a variety of novel organic compounds. Their modifiability and solubility make them valuable in the creation of diverse therapeutic agents .
Conformational Studies
The compound’s structure allows for conformational flexibility, making it an interesting subject for X-ray diffraction studies. Understanding its conformational behavior can inform the design of more effective drugs .
Physicochemical Property Adjustment
Incorporating the piperazine ring into drug molecules can help adjust their physicochemical properties, such as solubility and polarity, which is crucial for drug formulation and delivery .
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with central nervous system receptors . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling
Biochemical Pathways
Piperazine derivatives are often involved in a wide range of biochemical pathways due to their interaction with various receptors
Pharmacokinetics
Piperazine derivatives are generally known for their water solubility and capacity for the formation of hydrogen bonds, which can influence their bioavailability .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities
Action Environment
The conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring can enhance favorable interaction with macromolecules
properties
IUPAC Name |
ethyl 4-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-26-18(25)22-9-7-21(8-10-22)17(24)16-12-23(20-19-16)15-6-5-13(2)14(3)11-15/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUQKJMIVBPPPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

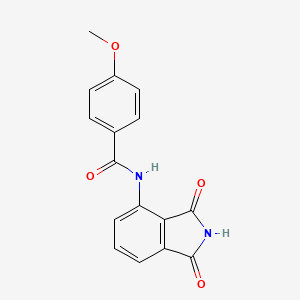
![N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2361949.png)
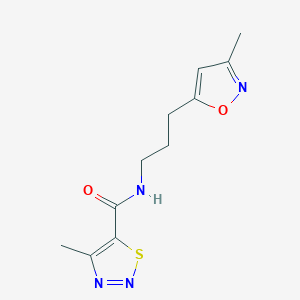
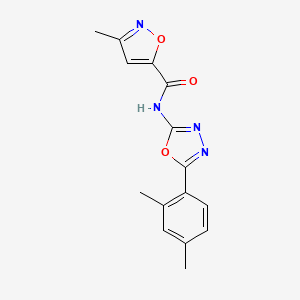

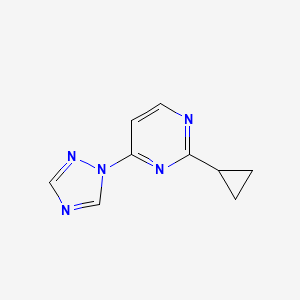


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2361960.png)
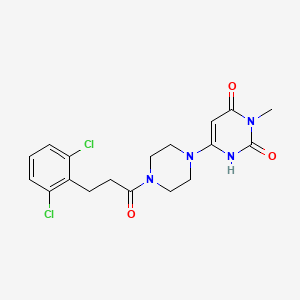

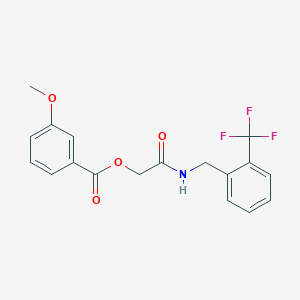
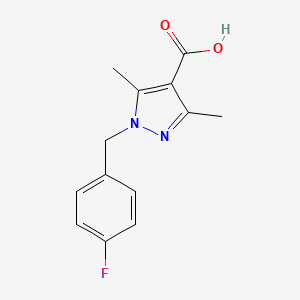
![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B2361969.png)